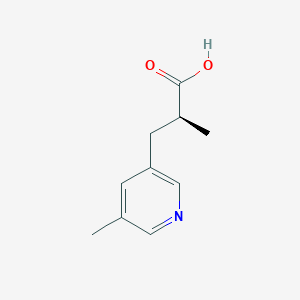

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

Description

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is a chiral propanoic acid derivative featuring a 5-methylpyridin-3-yl substituent. Its stereochemistry at the C2 position (S-configuration) and the methyl group on the pyridine ring contribute to its unique physicochemical and pharmacological properties. For example, structurally related compounds, such as (2S)-Mdp [(2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid], have been utilized in opioid peptide analogues to enhance receptor affinity through hydrophobic interactions .

Properties

IUPAC Name |

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDPYGGUYSMUPV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Alkylation

Enolate Formation and Alkylation

The use of chiral auxiliaries, such as oxazolidinones, enables precise control over the stereochemistry at the α-carbon of the propanoic acid moiety. In this approach, 3-(5-methylpyridin-3-yl)propanoic acid is first converted to its oxazolidinone derivative. The enolate generated via treatment with a strong base (e.g., lithium hexamethyldisilazide) undergoes alkylation with methyl iodide, selectively introducing the methyl group at the (2S)-position. Subsequent hydrolysis of the auxiliary yields the target compound with high enantiomeric excess (ee > 98%).

Key Reaction Conditions:

- Base : LiHMDS (1.1 equiv, −78°C)

- Alkylating Agent : Methyl iodide (1.2 equiv)

- Solvent : Tetrahydrofuran (THF)

- Yield : 65–70% after purification.

Enzymatic Resolution of Racemic Mixtures

Ester Synthesis and Hydrolysis

Racemic 2-methyl-3-(5-methylpyridin-3-yl)propanoic acid is esterified to its methyl ester, which is subjected to enzymatic hydrolysis using lipases. Candida antarctica lipase B demonstrates preferential hydrolysis of the (2R)-enantiomer, leaving the (2S)-ester intact. Acidic workup liberates the (2S)-acid, achieving 90–95% ee with a 40–50% yield.

Optimization Parameters:

- Enzyme Loading : 10–20 mg/mL

- Reaction Time : 24–48 hours

- Temperature : 37°C.

Catalytic Asymmetric Hydrogenation

α,β-Unsaturated Ester Preparation

A α,β-unsaturated ester intermediate, 3-(5-methylpyridin-3-yl)prop-2-enoic acid methyl ester, is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP). The reaction proceeds with >99% enantioselectivity, affording the (2S)-configured ester. Saponification with aqueous NaOH yields the free acid.

Hydrogenation Conditions:

- Catalyst : Ru-(S)-BINAP (1 mol%)

- Pressure : 50 psi H₂

- Solvent : Methanol

- Yield : 75–80%.

Oxidation of Chiral Alcohol Intermediates

Stereoselective Alcohol Synthesis

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol is synthesized via asymmetric reduction of the corresponding ketone using CBS (Corey-Bakshi-Shibata) reagent. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid without racemization.

Oxidation Parameters:

Comparative Analysis of Methods

Yield and Enantiomeric Excess

| Method | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 4 | 65–70 | >98 | Moderate |

| Enzymatic Resolution | 3 | 40–50 | 90–95 | High |

| Asymmetric Hydrogenation | 3 | 75–80 | >99 | Moderate |

| Alcohol Oxidation | 3 | 60–65 | 98 | Low |

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Compound A : (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic acid

- Structure: Features a 5-chloropyridin-2-yl group and an amino substituent at C2.

- Molecular Weight : 200.62 g/mol (vs. 207.24 g/mol for the target compound).

- The chlorine atom on the pyridine ring increases electronegativity, which may influence binding kinetics in biological systems .

Compound B : Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure: Contains a 2-amino-5-fluoropyridin-3-yl group and a methyl ester instead of a carboxylic acid.

- Key Differences :

Aromatic Propanoic Acid Derivatives Beyond Pyridine

Compound C : (2S)-2-Methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(2S)-Mdp]

- Structure : Substituted with a 2,6-dimethyl-4-hydroxyphenyl group.

- Pharmacological Relevance: Used in opioid peptide antagonists, where the hydroxyl and methyl groups enhance hydrophobic interactions with opioid receptors. The phenolic hydroxyl group enables hydrogen bonding, a feature absent in the target compound’s pyridine ring .

Compound D : (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (Naproxen Impurity A)

- Structure: A naphthalene-based propanoic acid derivative.

- Hydroxyl group at C6 introduces additional hydrogen-bonding capacity .

Amino Acid Derivatives with Complex Substituents

Compound E : (2S)-2-Amino-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid

- Structure : Features a fused pyrrolopyridine ring system.

- Key Differences: The heterocyclic system may enhance π-π stacking interactions in enzymatic binding sites. The amino acid backbone (vs.

Key Research Findings

- Hydrophobic Interactions : Methyl and aromatic groups (e.g., in (2S)-Mdp and the target compound) enhance binding to hydrophobic receptor pockets, critical for opioid and NSAID activities .

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in Compound A) alter binding kinetics and metabolic stability compared to electron-donating methyl groups .

- Backbone Modifications: Substitution of carboxylic acid with esters (Compound B) or amino acids (Compound E) shifts pharmacological profiles toward prodrugs or peptidomimetics .

Biological Activity

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid, a pyridine derivative, has garnered attention for its potential biological activities. This compound's unique structure and stereochemistry contribute to its interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₁O₂, with a molecular weight of approximately 195.22 g/mol. Its structure includes:

- A pyridine ring substituted at the 5-position with a methyl group.

- A propanoic acid functional group at the 3-position.

The importance of its (2S) stereochemistry lies in its influence on biological interactions, particularly in binding affinity and selectivity towards specific receptors and enzymes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different bacterial species . The compound's structural similarity to other known antimicrobial agents enhances its potential as a lead compound in drug development.

The mechanism through which this compound exerts its biological effects is primarily through:

- Interaction with specific enzymes or receptors , leading to either inhibition or activation of biochemical pathways.

- Potential binding affinity to protein targets, which can be assessed through molecular docking studies and binding assays .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antibacterial Activity Study : A study evaluated the antibacterial properties of various pyridine derivatives, including this compound. The compound demonstrated promising activity against E. coli and S. aureus, with MIC values indicating effective inhibition .

- Cell Viability Assays : In vitro tests using cell lines have shown that this compound can modulate cell viability and exhibit anti-inflammatory properties by inhibiting cytokine release in microglial cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 3-(5-Methylpyridin-2-yl)propanoic acid | Contains a pyridine ring; propanoic acid moiety | Moderate |

| 2-Amino-5-bromo-3-methylpyridine | Contains a pyridine ring; amino group | Moderate |

| 2-Methyl-2-(pyridin-2-yloxy)butanoic acid | Pyridine ring; butanoic acid moiety | High |

The distinct combination of the pyridine ring and propanoic acid moiety in this compound contributes to its unique biological properties compared to the other compounds listed .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyridine-substituted intermediate via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Step 2 : Enantioselective alkylation or asymmetric catalysis to establish the (2S) configuration. Chiral auxiliaries or enzymes (e.g., lipases) may be employed to enhance enantiomeric excess (ee) .

- Step 3 : Hydrolysis of ester intermediates to yield the propanoic acid moiety under controlled pH conditions .

- Optimization Factors : Solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. reflux), and catalyst loading (e.g., 1–5 mol% Pd) significantly impact yield and ee. For example, lower temperatures (0–5°C) during asymmetric steps improve ee by minimizing racemization .

Q. Which analytical techniques are most effective for assessing purity and enantiomeric excess?

- Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases resolves enantiomers, with retention times validated against standards .

- NMR Spectroscopy : H-NMR with chiral shift reagents (e.g., Eu(hfc)) distinguishes enantiomers via splitting of α-proton signals .

- Mass Spectrometry (HRMS) : Confirms molecular formula (CHNO) and detects impurities at ppm levels .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how are they determined?

- Methodological Answer :

- Solubility : Measured via shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). The compound shows limited aqueous solubility (≤1 mg/mL at pH 7.4) but high solubility in DMSO (>50 mg/mL) .

- pKa : Determined via potentiometric titration (e.g., GLpKa analyzer), revealing carboxyl group pKa ~2.8 and pyridine nitrogen pKa ~4.5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings. For example, HSQC confirms connectivity between the pyridinyl CH and adjacent methyl groups .

- Computational Modeling : Density Functional Theory (DFT) predicts H/C chemical shifts, which are compared to experimental data to validate assignments .

- Isotopic Labeling : N or C-labeled analogs clarify ambiguous signals in complex spectra .

Q. What strategies are employed to study the compound's interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K, k/k) to immobilized receptors (e.g., G-protein-coupled receptors) .

- Molecular Docking : Uses software (AutoDock Vina) to predict binding poses in active sites, guided by X-ray crystallography data of homologous proteins .

- In Vitro Assays : Functional cAMP or calcium flux assays in cell lines (e.g., HEK293) quantify agonist/antagonist activity .

Q. How can researchers design experiments to investigate metabolic stability in biological systems?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and NADPH, followed by LC-MS/MS to quantify parent compound depletion. Half-life (t) and intrinsic clearance (Cl) are calculated .

- Metabolite Identification : High-resolution LC-MS (Q-TOF) detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .

- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.